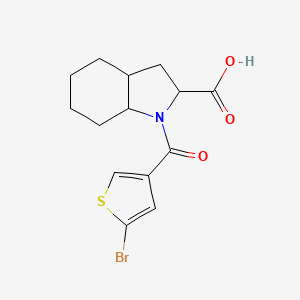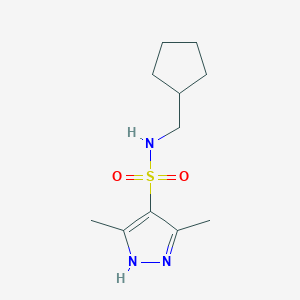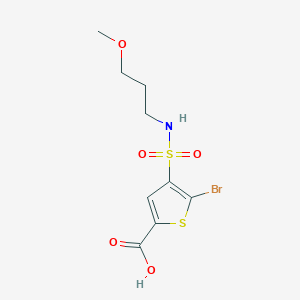![molecular formula C13H16FNO3S B7541313 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid, also known as FSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSPB is a derivative of the amino acid, cysteine, and has been found to have antioxidant properties, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves its ability to scavenge free radicals and protect cells from oxidative damage. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which further enhances its antioxidant properties. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has also been found to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has also been found to protect cells from apoptosis, which can be useful in the treatment of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of oxidative stress and inflammation. However, one limitation of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid is its potential toxicity at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. One area of research is the development of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the study of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in combination with other compounds to enhance its therapeutic effects. Additionally, the potential toxicity of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been optimized to yield high purity and high yields of the compound. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been found to have several biochemical and physiological effects, including its ability to scavenge free radicals, increase the activity of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines. While there are limitations to using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments, further research on its potential therapeutic applications and toxicity is warranted.
Métodos De Síntesis
The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves the reaction of L-cysteine with 2-fluorobenzyl bromide, followed by the addition of butyric anhydride. The resulting product is purified through column chromatography to obtain 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. This method has been optimized to yield high purity and high yields of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid.
Aplicaciones Científicas De Investigación
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been studied extensively for its potential therapeutic applications. It has been found to have antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-[3-(2-fluorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQXLBJQDETMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)


![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)

